Merafloxacin, (R)-

Chiral resolution Enantiomeric purity Fluoroquinolone stereochemistry

Merafloxacin, (R)- (CAS 99735-06-5) is the optically pure (R)-enantiomer of the synthetic difluoroquinolone antibiotic CI‑934, originally developed by Warner‑Lambert. It possesses a chiral pyrrolidine side‑chain bearing an ethylaminomethyl substituent at the 3‑position.

Molecular Formula C19H23F2N3O3
Molecular Weight 379.4 g/mol
CAS No. 99735-06-5
Cat. No. B12736630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerafloxacin, (R)-
CAS99735-06-5
Molecular FormulaC19H23F2N3O3
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
InChIInChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1
InChIKeyBAYYCLWCHFVRLV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Merafloxacin (R)-enantiomer (CAS 99735-06-5): Single-Isomer Fluoroquinolone for Antibacterial and Antiviral Research Procurement


Merafloxacin, (R)- (CAS 99735-06-5) is the optically pure (R)-enantiomer of the synthetic difluoroquinolone antibiotic CI‑934, originally developed by Warner‑Lambert. It possesses a chiral pyrrolidine side‑chain bearing an ethylaminomethyl substituent at the 3‑position [1]. The compound acts as a bacterial type‑II topoisomerase inhibitor (DNA gyrase / topoisomerase IV) and has been re‑purposed as a selective inhibitor of programmed −1 ribosomal frameshifting (−1 PRF) in beta‑coronaviruses including SARS‑CoV‑2 [2]. Unlike the racemate (CAS 91188‑00‑0), the (R)-enantiomer provides a stereochemically defined entity suitable for studies requiring absolute configuration control and batch‑to‑batch consistency.

Why Racemic Merafloxacin or Other Fluoroquinolones Cannot Substitute for the (R)-Enantiomer in Research Procurement


Substitution of the (R)-enantiomer with the racemate or a different fluoroquinolone introduces uncontrolled stereochemical and pharmacological variables. The pyrrolidine C‑3 chiral centre creates two distinct three‑dimensional configurations that may interact differently with bacterial topoisomerase active sites, human hERG channels, and ribosomal frameshifting RNA structures [1]. In the fluoroquinolone class, enantiomers routinely exhibit substantial potency gaps—levofloxacin (S‑isomer) is 8‑ to 128‑fold more active than R‑ofloxacin—making stereochemical identity a critical determinant of experimental outcome [2]. Without an enantiopure (R)‑merafloxacin source, studies of stereospecific antibacterial efficacy, cardiac safety (QT prolongation), or −1 PRF inhibition cannot yield interpretable or reproducible results.

Merafloxacin (R)-enantiomer: Quantitative Differentiation Evidence vs. Racemate, (S)-Enantiomer, and In‑Class Fluoroquinolones


Stereochemical Purity Defines (R)-Merafloxacin as a Single Entity vs. the 1:1 Mixture Present in Racemic CI‑934

The (R)-enantiomer of merafloxacin (CAS 99735‑06‑5) is a single stereoisomer with defined absolute configuration at the pyrrolidine 3‑position, whereas the racemate (CAS 91188‑00‑0) is an equimolar mixture of (R)‑ and (S)‑enantiomers. The (S)-enantiomer hydrochloride is registered separately under CAS 99735‑04‑3 [1]. The United States FDA assigns distinct UNII identifiers: ZGJ32VT5RN for (R)-merafloxacin and 5L43703J5A for the racemate, confirming their regulatory non‑equivalence [2]. Enantiomeric separation has been demonstrated using crown‑ether‑based chiral HPLC stationary phases [3].

Chiral resolution Enantiomeric purity Fluoroquinolone stereochemistry

Class-Level Inference: Fluoroquinolone Enantiomers Exhibit Potency Gaps of 8‑ to 128‑Fold, Predicting Non‑Equivalent Activity for (R)- vs. (S)-Merafloxacin

No published head‑to‑head MIC comparison of isolated (R)-merafloxacin versus (S)-merafloxacin has been identified. However, the fluoroquinolone class consistently demonstrates large enantiomer‑dependent potency differentials. For ofloxacin, the S‑(−)-isomer (levofloxacin) is 8‑ to 128‑fold more potent than the R‑(+)-isomer against both Gram‑positive and Gram‑negative bacteria [1]. Similarly, for the novel 1‑8‑bridged chiral quinolones, the S‑isomer was ~2.2‑fold more potent than the R‑isomer against eukaryotic topoisomerase II [2]. The patent US20060111369A1 explicitly claims methods for separating enantiospecific isomers of floxacins including merafloxacin to evaluate differential antibacterial and cardiac (QT) effects [3].

Enantiomer pharmacology Fluoroquinolone SAR Chiral drug differentiation

Gram-Positive Antibacterial Potency of CI‑934 (Racemic Merafloxacin) Exceeds Ciprofloxacin by 2‑ to 8‑Fold Against Key Pathogens

In a head‑to‑head study of 607 clinical isolates, the racemate CI‑934 demonstrated superior Gram‑positive activity compared with ciprofloxacin, norfloxacin, and enoxacin. CI‑934 MIC90 for oxacillin‑susceptible and ‑resistant staphylococci was 0.5 µg/mL, exceeding vancomycin and the comparator quinolones [1]. A separate study confirmed CI‑934 MIC90 values of 0.25 µg/mL against Streptococcus pneumoniae and staphylococci, and 0.5 µg/mL against enterococci—representing a 2‑ to 8‑fold potency advantage over ciprofloxacin [2][3].

Antibacterial susceptibility MIC comparison Gram-positive pathogens

Selective −1 Programmed Ribosomal Frameshifting Inhibition: Merafloxacin Reduces SARS‑CoV‑2 Titer by 3‑4 log₁₀ at Non‑Cytotoxic Concentrations

Merafloxacin was identified through an unbiased high‑throughput screen as a selective inhibitor of −1 programmed ribosomal frameshifting (−1 PRF) in beta‑coronaviruses. At 5‑80 µM, merafloxacin inhibited −1 PRF of SARS‑CoV‑2 with an IC50 of 4.3 µM in cell‑based frameshift reporter assays, and reduced SARS‑CoV‑2 viral titer in Vero E6 cells by 3‑4 orders of magnitude without detectable cellular cytotoxicity [1][2]. Unlike the comparator molecule MTDB, merafloxacin showed genuine concentration‑dependent frameshift inhibition, confirming its mechanism‑based antiviral effect [1].

Coronavirus frameshifting SARS‑CoV‑2 antiviral −1 PRF inhibitor

Merafloxacin Maintains Activity Against Nalidixic Acid‑Resistant E. coli, Indicating a Distinct Resistance Profile vs. Older Quinolones

CI‑934 (racemic merafloxacin) retained potent activity against nalidixic acid‑resistant Escherichia coli strains with an MIC90 of 0.25 µg/mL, compared to nalidixic acid MIC >32 µg/mL [1]. In comparison, ciprofloxacin MIC90 values against nalidixic acid‑resistant E. coli are typically in the range of 0.12‑1.0 µg/mL depending on the specific gyrA mutation [2]. This indicates that CI‑934 is not cross‑resistant via the classical gyrA‑mediated mechanism and may access a distinct binding mode within the topoisomerase active site.

Quinolone resistance DNA gyrase Cross‑resistance profiling

Merafloxacin (R)-enantiomer: High‑Value Research Application Scenarios for Procurement


Stereospecific Structure‑Activity Relationship (SAR) Studies of Fluoroquinolone Topoisomerase Inhibition

Investigators comparing the isolated (R)- and (S)-enantiomers of merafloxacin can quantify the stereochemical contribution to DNA gyrase and topoisomerase IV inhibition. Because the racemate contains a 1:1 mixture, only enantiopure (R)-merafloxacin enables unambiguous assignment of potency, binding kinetics, and resistance mutation effects to a single absolute configuration [1]. This experimental design is essential for elucidating the stereochemical determinants of fluoroquinolone‑enzyme interactions identified in Section 3 Evidence Items 1‑2.

Coronavirus −1 PRF Inhibition Mechanism Dissection Using a Defined Stereoisomer

The −1 PRF inhibitory activity of merafloxacin (IC50 = 4.3 µM against SARS‑CoV‑2) was established using racemic material [2]. Procurement of the (R)-enantiomer enables researchers to determine whether frameshift inhibition is stereospecific—i.e., whether one enantiomer accounts for all activity—which directly impacts medicinal chemistry optimization of this scaffold as an antiviral lead. This follows from the antiviral evidence in Section 3 Evidence Item 4.

Cardiac Safety Profiling: Stereospecific Assessment of hERG Channel Interaction and QT Prolongation Risk

The patent literature explicitly identifies optically active floxacin isomers as tools for evaluating differential arrhythmogenic activity, QT interval prolongation, and IKr (hERG) channel inhibition [3]. Using (R)-merafloxacin in hERG patch‑clamp assays and in vivo QT telemetry models allows safety pharmacologists to attribute any observed cardiac effects to a specific enantiomer, potentially identifying a stereo‑isomer with an improved therapeutic index—a rationale directly supported by the class‑level differentiation in Section 3 Evidence Item 2.

Gram‑Positive Antibacterial Probe for Resistance Mechanism Studies in MRSA and VRE

Given the 2‑ to 8‑fold potency advantage of the merafloxacin scaffold over ciprofloxacin against staphylococci (MIC90 = 0.5 µg/mL) and enterococci (MIC90 = 0.5 µg/mL) [4], the (R)-enantiomer serves as a high‑sensitivity chemical probe for studying quinolone resistance mechanisms in methicillin‑resistant S. aureus (MRSA) and vancomycin‑resistant enterococci (VRE), where small potency changes due to target mutations can be detected with greater resolution than with less active fluoroquinolones. This scenario builds on the Gram‑positive potency evidence in Section 3 Evidence Item 3.

Quote Request

Request a Quote for Merafloxacin, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.